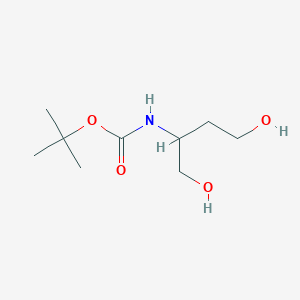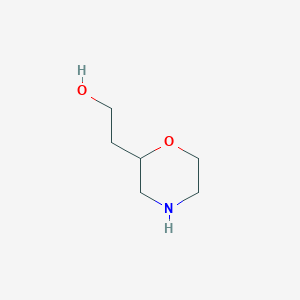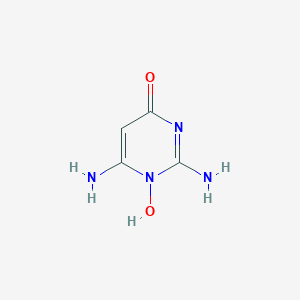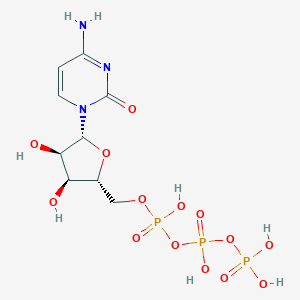
5-Hydroxythienilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxythienilic acid (5-HTA) is a chemical compound that belongs to the class of thienyl-substituted pyridines. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.
Applications De Recherche Scientifique
5-Hydroxythienilic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been investigated for its potential as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune system regulation. In addition, 5-Hydroxythienilic acid has been studied for its potential as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 5-Hydroxythienilic acid is not fully understood. However, studies have suggested that it may inhibit IDO by binding to the active site of the enzyme. This inhibition can lead to the accumulation of tryptophan and the production of kynurenine, which can modulate immune responses. In addition, 5-Hydroxythienilic acid has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Effets Biochimiques Et Physiologiques
5-Hydroxythienilic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to exhibit antiviral and anti-inflammatory activities. In addition, 5-Hydroxythienilic acid has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Hydroxythienilic acid is its potential as a fluorescent probe for the detection of metal ions. This can be useful in various analytical applications. However, one limitation of 5-Hydroxythienilic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential as an IDO inhibitor has not been fully explored, and more research is needed to understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-Hydroxythienilic acid. One area of interest is its potential as an IDO inhibitor. More research is needed to understand its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases. In addition, its potential as a fluorescent probe for the detection of metal ions can be further explored for various analytical applications. Overall, the study of 5-Hydroxythienilic acid holds promise for the development of new therapeutic agents and analytical tools.
Méthodes De Synthèse
The synthesis of 5-Hydroxythienilic acid involves the reaction of 2-chloronicotinic acid with thiophenol in the presence of a base such as sodium hydroxide. The reaction yields 5-Hydroxythienilic acid as a yellow solid that can be purified through recrystallization. The purity and yield of the product can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
2-[2,3-dichloro-4-(5-hydroxythiophene-2-carbonyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O5S/c14-11-6(13(19)8-3-4-10(18)21-8)1-2-7(12(11)15)20-5-9(16)17/h1-4,18H,5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHMKGJXNGKCIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC=C(S2)O)Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238336 |
Source


|
| Record name | 5-Hydroxythienilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxythienilic acid | |
CAS RN |
90966-18-0 |
Source


|
| Record name | 5-Hydroxythienilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090966180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxythienilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)


